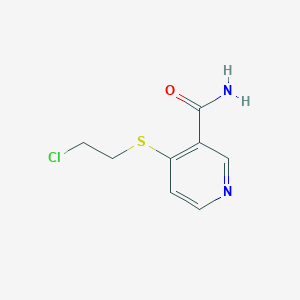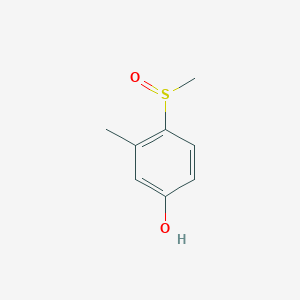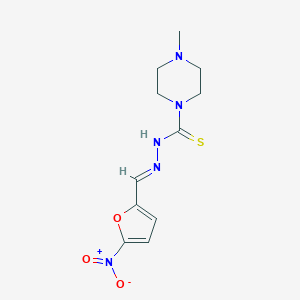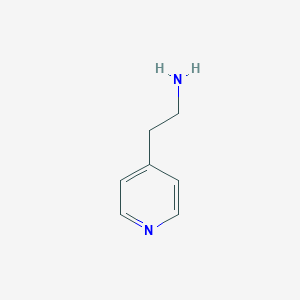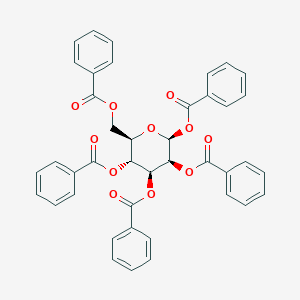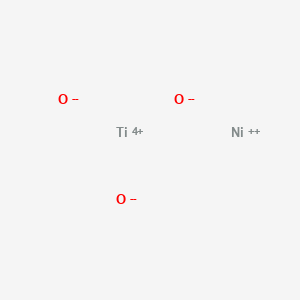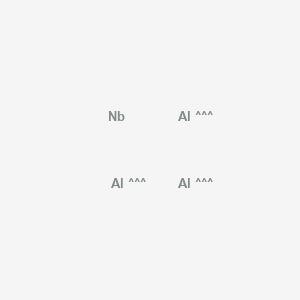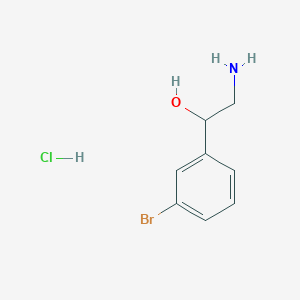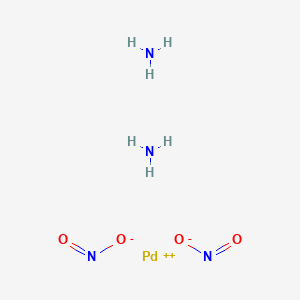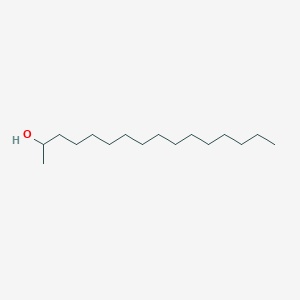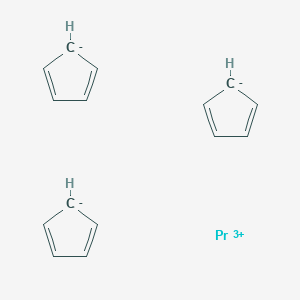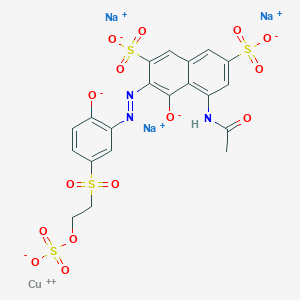
C.I. Reactive Violet 4
Übersicht
Beschreibung
C.I. Reactive Violet 4 is a red light purple powder that has good solubility in water . It is used for dyeing and printing cotton fabric and is also suitable for discharge printing .
Synthesis Analysis
The manufacturing method of C.I. Reactive Violet 4 involves diazotization of 2-(3-Amino-4-methoxyphenylsulfonyl)ethyl hydrogen sulfate, coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid, and then transformation into a 1:1 copper complex .Molecular Structure Analysis
The molecular formula of C.I. Reactive Violet 4 is C20H16N3Na3O15S4 . It has a molecular weight of 753.59 . The dye is a single azo, metal complex .Physical And Chemical Properties Analysis
C.I. Reactive Violet 4 is a red light purple powder with good solubility in water . It has a molecular weight of 753.59 . It is used for dyeing and printing cotton fabric and is also suitable for discharge printing .Wissenschaftliche Forschungsanwendungen
Photodegradation Studies :
- C.I. Reactive Violet 4 and similar dyes have been the subject of studies focusing on their photodegradation, particularly using photo-Fenton processes. These studies reveal significant insights into the degradation pathways and efficiencies of these dyes under both artificial and solar irradiation conditions (Carneiro, Nogueira, & Zanoni, 2007).
- Photocatalytic degradation using Ag+ doped TiO2 has also been researched for dyes like C.I. Basic Violet 3, showing the impact of various factors such as pH and interfering substances on the degradation process (Gupta, Pal, & Sahoo, 2006).
Adsorption and Removal Techniques :
- The adsorption behavior of similar dyes on activated carbon has been investigated, providing data on the adsorption capacity, influence of pH and temperature, and the isotherm models that best describe the adsorption process (Al-Degs, El‐Barghouthi, El-Sheikh, & Walker, 2008).
- Studies on the removal of reactive dyes from wastewater using combined coagulation and carbon adsorption methods highlight the potential for nearly total elimination of dyes, offering insights into efficient wastewater treatment techniques (Papić, Koprivanac, Božić, & Meteš, 2004).
Electrochemical and Photoelectrochemical Treatment :
- The electrochemical and photoelectrochemical oxidation of dyes like C.I. Acid Violet 1 has been explored, providing knowledge on the kinetics and effectiveness of these methods in dye conversion (Socha, Sochocka, Podsiadły, & Sokołowska, 2007).
Characterization and Analysis :
- Detailed analysis and characterization of dyes including C.I. Reactive Blue 4 have been conducted using various spectrophotometric and chromatographic techniques, contributing to a better understanding of these dyes in environmental contexts (Epolito, Lee, Bottomley, & Pavlostathis, 2005).
Zukünftige Richtungen
The future directions in the use of dyes like C.I. Reactive Violet 4 could involve the development of more sustainable and eco-friendly dyeing methods . For instance, one study discusses a cleaner and more sustainable method for dyeing cotton fabric using microwave-treated Reactive Violet 05 dye solution .
Eigenschaften
IUPAC Name |
copper;trisodium;5-acetamido-4-oxido-3-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O15S4.Cu.3Na/c1-10(24)21-15-9-13(40(29,30)31)6-11-7-17(41(32,33)34)19(20(26)18(11)15)23-22-14-8-12(2-3-16(14)25)39(27,28)5-4-38-42(35,36)37;;;;/h2-3,6-9,25-26H,4-5H2,1H3,(H,21,24)(H,29,30,31)(H,32,33,34)(H,35,36,37);;;;/q;+2;3*+1/p-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVKOHVLNBBLQE-UHFFFAOYSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)CCOS(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14CuN3Na3O15S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Reactive Violet 4 | |
CAS RN |
12769-08-3 | |
| Record name | C.I. Reactive Violet 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012769083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprate(3-), [5-(acetylamino)-4-(hydroxy-.kappa.O)-3-[2-[2-(hydroxy-.kappa.O)-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl-.kappa.N1]-2,7-naphthalenedisulfonato(5-)]-, sodium (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisodium [5-acetamido-4-hydroxy-3-[[2-hydroxy-5-[[2-(sulphooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonato(5-)]cuprate(3-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



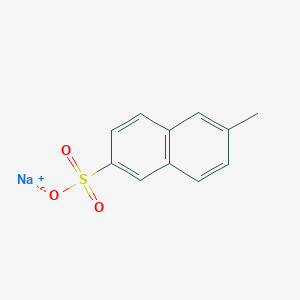
![Benzoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B79897.png)
